molecular formula C23H22Cl2N2O2S B2802386 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 954662-71-6

2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2802386
CAS No.: 954662-71-6
M. Wt: 461.4
InChI Key: MBUNXBBRWSEMOM-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H22Cl2N2O2S and its molecular weight is 461.4. The purity is usually 95%.
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Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS Number: 921897-86-1) is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20Cl2N2O4SC_{19}H_{20}Cl_{2}N_{2}O_{4}S, with a molecular weight of 443.3 g/mol. The structure includes a dichlorophenoxy group, which is known for its herbicidal properties, and a dihydroisoquinoline moiety that may contribute to its biological effects.

PropertyValue
Molecular FormulaC19H20Cl2N2O4S
Molecular Weight443.3 g/mol
CAS Number921897-86-1

Anticancer Properties

Recent studies have indicated that compounds similar to This compound may exhibit anticancer properties. For instance, the presence of the dihydroisoquinoline structure has been linked to apoptosis induction in various cancer cell lines. A study found that derivatives of dihydroisoquinoline showed significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Compounds with phenoxy and thiophene groups have demonstrated effectiveness against bacterial strains. Research indicates that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .

The precise mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to cell death or inhibition of growth.
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Cancer Letters highlighted the ability of certain dihydroisoquinoline derivatives to induce apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Efficacy : Research published in the Journal of Antimicrobial Chemotherapy demonstrated that phenoxy compounds exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus .
  • Toxicological Profile : The toxicological profile of related compounds suggests that while they possess therapeutic potential, careful evaluation is necessary due to possible side effects observed in animal studies .

Scientific Research Applications

The compound 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

The compound's structural features position it as a candidate for drug development. The isoquinoline derivatives are known for their diverse biological activities, including anticancer and neuroprotective effects. Research has shown that compounds with similar structures exhibit inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.

Case Study: Anticancer Activity

A study focusing on isoquinoline derivatives demonstrated that modifications to the isoquinoline structure can enhance cytotoxicity against cancer cell lines. The incorporation of the dichlorophenoxy group may further augment these effects by enhancing lipophilicity and cellular uptake.

Herbicide Development

The dichlorophenoxy component is reminiscent of established herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture. This compound's potential as a herbicide lies in its ability to mimic plant hormones, disrupting normal growth processes in target weeds.

Research Insights

Research has indicated that phenoxy herbicides can effectively control broadleaf weeds while being less harmful to grasses. The development of derivatives like the one could lead to more selective herbicides with reduced environmental impact.

Biochemical Applications

Due to its unique structure, this compound may serve as a biochemical probe or tool in research settings. Its ability to interact with specific biological pathways could facilitate studies on signal transduction and cellular responses.

Example Application

In studies involving plant cell cultures, compounds similar to this one have been utilized to manipulate growth patterns, aiding in the understanding of plant development and genetics.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesPrimary Application
2,4-Dichlorophenoxyacetic AcidDichlorophenoxy groupHerbicide
Isoquinoline DerivativesIsoquinoline coreAnticancer agents
Target CompoundIsoquinoline + Thiophene + DichlorophenoxyPotential herbicide/anticancer agent

Table 2: Biological Activities of Related Compounds

CompoundActivity TypeReference
2,4-Dichlorophenoxyacetic AcidHerbicidal
Isoquinoline DerivativesCytotoxic
Target CompoundAnticancer (proposed)Current Research

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O2S/c24-19-5-6-22(20(25)11-19)29-14-23(28)26-12-21(18-8-10-30-15-18)27-9-7-16-3-1-2-4-17(16)13-27/h1-6,8,10-11,15,21H,7,9,12-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUNXBBRWSEMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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